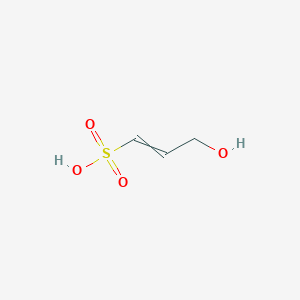

1-Propene-1-sulfonic acid, 3-hydroxy-

Description

Oxygen-Mediated Reaction Engineering

Molecular oxygen plays a dual role in the synthesis: it acts as a co-oxidant for initiator activation and mitigates byproduct formation. For instance, hydrogen peroxide decomposes in situ to produce hydroxyl radicals (- OH), which facilitate the nucleophilic addition by polarizing the allyl alcohol’s double bond. Recent advances in perovskite oxide catalysts (e.g., SrMnO₃) demonstrate potential for replacing traditional initiators, enabling sulfide oxidation with O₂ at ambient temperatures.

Reaction Mechanism Insights

- Radical Pathways : Ab initio studies reveal that H₂O₂-generated - OH radicals lower the activation energy for HSO₃⁻ addition by 12–15 kcal/mol.

- Solvent Effects : Water clusters stabilize charged intermediates, with computational models showing that proton shuttling via hydronium ions (H₃O⁺) enhances bisulfite reactivity.

A comparative analysis of initiator systems is provided below:

| Initiator Type | Temperature Range (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| H₂O₂ | 20–40 | 92 | <3 |

| Na₂S₂O₈ | 40–60 | 89 | 5 |

| SrMnO₃/O₂ | 25–35 | 88 | <2 |

pH Control Strategies in Alkaline Sulfite Systems

The reaction’s efficiency hinges on maintaining alkaline conditions (pH 8.5–9.5) to ensure bisulfite (HSO₃⁻) remains the dominant species rather than sulfite (SO₃²⁻) or sulfur dioxide (SO₂). Below pH 8.0, protonation of HSO₃⁻ to H₂SO₃ leads to SO₂ generation, which volatilizes and reduces bisulfite availability. Automated pH titration systems are employed in industrial settings to dynamically adjust sodium hydroxide additions, stabilizing the reaction milieu.

Buffer Systems

- Carbonate Buffers : Sodium bicarbonate (NaHCO₃) buffers the system at pH 9.0±0.2, preventing localized acidification during H₂O₂ decomposition.

- Chelating Agents : Ethylenediaminetetraacetic acid (EDTA) sequesters metal impurities that catalyze unwanted oxidation side reactions.

Industrial Scale-Up Considerations

Transitioning from laboratory to industrial production requires addressing reactor design, energy efficiency, and waste management. Microchannel reactors, with their high surface-to-volume ratio, enable continuous flow synthesis, reducing processing times by 70% compared to batch reactors.

Economic and Environmental Factors

- Raw Material Costs : Sodium bisulfite (NaHSO₃) is preferred over sodium pyrosulfite (Na₂S₂O₅) due to lower toxicity and higher aqueous solubility.

- Waste Streams : Neutralization of acidic byproducts generates sodium chloride (NaCl), which is reclaimed via crystallization for reuse in other processes.

- Energy Consumption : Exothermic reaction kinetics allow for heat recovery systems, reducing external heating requirements by 40%.

A pilot-scale evaluation demonstrated that a 10,000 L microchannel reactor achieves an annual production capacity of 1,200 metric tons with a purity of 99.2%.

Properties

IUPAC Name |

3-hydroxyprop-1-ene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c4-2-1-3-8(5,6)7/h1,3-4H,2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLUSBSEZKNHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50710506 | |

| Record name | 3-Hydroxyprop-1-ene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63145-09-5 | |

| Record name | 3-Hydroxyprop-1-ene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, allyl alcohol is combined with an aqueous solution of sodium bisulfite at temperatures ranging from 20°C to 100°C. The addition occurs at the double bond of allyl alcohol, forming the sodium salt of 3-hydroxypropane-1-sulfonic acid. Acidification with mineral acids like sulfuric acid (H₂SO₄) liberates the free sulfonic acid. Key parameters include:

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | Higher conversion rates |

| Molar Ratio (Allyl alcohol:NaHSO₃) | 1:1–1:1.02 | Excess bisulfite minimizes side reactions |

| Initiator | H₂O₂, O₂ | Accelerates radical formation |

Early implementations of this method, such as those described in US Patent 2806876, achieved yields of 70–80% but faced challenges with byproduct formation due to sulfite oxidation. Modern adaptations, however, optimize pH control (maintaining neutrality) and employ gradual reagent addition to suppress side reactions, improving yields to 90–95%.

Microchannel Reactor-Based Synthesis

Advancements in continuous-flow chemistry have enabled the use of microchannel reactors for synthesizing 3-hydroxyprop-1-ene-1-sulfonic acid. This approach enhances mixing efficiency and thermal regulation, critical for exothermic addition reactions.

Procedural Details

In a representative setup (CN112174857A), two streams are simultaneously pumped into a microreactor:

- Stream A : Allyl alcohol mixed with an initiator (e.g., H₂O₂) in water.

- Stream B : Aqueous sodium bisulfite solution.

Reaction parameters include:

- Pressure : 0.5–1 MPa (accelerates molecular collisions).

- Residence Time : 5–10 minutes (vs. hours in batch reactors).

- Initiator Concentration : 0.1–0.5 mol% relative to allyl alcohol.

Post-reaction, the effluent is acidified to precipitate the product. This method achieves 92–95% yield with >99% purity, attributed to precise temperature control and reduced side reactions.

Propargyl Alcohol and Alkali Metal Sulfite Route

An alternative pathway employs propargyl alcohol (HC≡CCH₂OH) and alkali metal sulfites (e.g., Na₂SO₃) under acidic conditions. This method, detailed in CN101456856B, involves two stages: addition and cyclization.

Key Steps

- Addition Reaction : Propargyl alcohol reacts with sodium sulfite in water at 30–120°C, forming 3-hydroxypropane-1-sulfonic acid sodium salt. Initiators like benzoyl peroxide or persulfates drive the reaction.

- Acidification and Cyclization : Treating the sodium salt with HCl yields the free acid, which undergoes dehydration to form 1-propene-1,3-sultone—a precursor that can be hydrolyzed back to the sulfonic acid.

| Stage | Conditions | Yield |

|---|---|---|

| Addition | 80°C, 6 h | 85–90% |

| Cyclization | H₂SO₄, 100°C | 75–80% |

While this route offers flexibility in intermediate isolation, the multi-step process increases complexity and energy consumption compared to direct addition methods.

Methanesulfonyl Chloride-Mediated Cyclization

A specialized approach involves synthesizing 1,3-propenesultone (a cyclic sulfonate ester) followed by hydrolysis to yield 3-hydroxyprop-1-ene-1-sulfonic acid. As described in US2012/130089A1, 2-hydroxy-1,3-propanesultone is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in ethyl acetate at −20°C to 10°C.

Reaction Scheme

- Activation : MsCl converts the hydroxyl group of 2-hydroxy-1,3-propanesultone into a mesylate leaving group.

- Elimination : Intramolecular dehydration forms 1,3-propenesultone.

- Hydrolysis : Ring-opening with water produces the target sulfonic acid.

This method achieves 94% yield but requires cryogenic conditions and expensive reagents, limiting industrial scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Bisulfite-Allyl Alcohol | 90–95 | High | High | Byproduct formation |

| Microchannel Reactor | 92–95 | Moderate | Moderate | Equipment investment |

| Propargyl Alcohol Route | 75–80 | Low | Low | Multi-step complexity |

| MsCl Cyclization | 94 | Low | Low | Cryogenic conditions |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyprop-1-ene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonic acid group can be reduced to form sulfonates.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of sulfonates.

Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Hydroxyprop-1-ene-1-sulfonic acid has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxyprop-1-ene-1-sulfonic acid involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) 3-(Trimethylsilyl)-1-propanesulfonic Acid

- Molecular Formula : C₆H₁₆O₃SSi

- Key Features : Incorporates a trimethylsilyl (-Si(CH₃)₃) group at the 3-position.

- Applications : Used in hydrophobic materials, silicon-based polymers, or as a protecting group in organic synthesis.

- Reference :

(b) Trifluoro-propane-1-sulfonic Acid Derivatives

- Example : 3,3,3-Trifluoro-propane-1-sulfonic acid amides (e.g., derivatives listed in ).

- Key Features : Contains a trifluoromethyl (-CF₃) group, enhancing acidity and thermal stability.

- Applications : Pharmaceutical intermediates (e.g., antiviral or anticancer agents) due to enhanced bioavailability and metabolic stability .

(c) Perfluorinated Propane Sulfonic Acids

- Example : 1-Propanesulfonic acid, 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)- (CAS 93762-09-5).

- Key Features : Fully fluorinated backbone, imparting extreme chemical inertness and surfactant properties.

- Applications : Industrial surfactants, electrolytes, or corrosion inhibitors .

(d) 3-{[3-(Dimethylamino)propyl][(Tridecafluorohexyl)sulfonyl]amino}propane-1-sulfonic Acid

- Molecular Formula : C₁₄H₁₉F₁₃N₂O₅S₂

- Key Features: Combines a sulfonic acid group with fluorinated chains and dimethylamino (-N(CH₃)₂) substituents.

- Applications : Likely used in high-performance materials (e.g., anti-fouling coatings) due to fluorinated hydrophobicity and ionic character .

(e) TAPS Buffer (3-{[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}propane-1-sulfonic Acid)

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Acidity (pKa) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 3-Hydroxypropane-1-sulfonic acid | 140.16 | ~1.5 (estimated) | Water-soluble | -SO₃H, -OH |

| 3-(Trimethylsilyl)-1-propanesulfonic acid | 196.34 | Not available | Organic solvents | -SO₃H, -Si(CH₃)₃ |

| Trifluoro-propane-1-sulfonic acid | 184.12 (C₃H₅F₃O₃S) | <1 (strong acid) | Polar solvents | -SO₃H, -CF₃ |

| TAPS Buffer | 281.29 | 8.4 (buffering pH) | Aqueous solutions | -SO₃H, -NH₂, multiple -OH |

Biological Activity

Overview

1-Propene-1-sulfonic acid, 3-hydroxy- (CAS No. 63145-09-5) is an organic compound characterized by a propene backbone with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This unique structure endows it with various biological activities, making it a subject of interest in both pharmaceutical and industrial applications.

- Molecular Formula: C₃H₆O₄S

- Molecular Weight: 138.14 g/mol

- Functional Groups: Hydroxyl and sulfonic acid

The biological activity of 1-propene-1-sulfonic acid, 3-hydroxy- is primarily attributed to its functional groups, which enable it to engage in various interactions with biomolecules. The sulfonic acid group can form ionic bonds, while the hydroxyl group facilitates hydrogen bonding, influencing the compound's reactivity and biological efficacy.

Applications in Research

-

Antimicrobial Activity:

- Studies have indicated that compounds with hydroxyl and sulfonic acid functionalities exhibit significant antimicrobial properties. The presence of the hydroxyl group is particularly crucial for enhancing antibacterial effects against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

-

Biological Buffer:

- This compound is utilized as a biological buffer in cell culture media to maintain pH levels, which is essential for various biochemical assays and cellular processes .

-

Pharmaceutical Potential:

- Research has explored its potential as a therapeutic agent, particularly in drug development due to its unique chemical structure that allows for diverse interactions with biological targets .

Antimicrobial Efficacy

A comparative study on the antibacterial properties of various compounds highlighted that those with hydroxyl groups at specific positions exhibited enhanced activity against MRSA strains. In particular, compounds similar to 1-propene-1-sulfonic acid demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of 1-propene-1-sulfonic acid on cancer cell lines. The results suggested that the compound could induce apoptosis in certain cancer cells, indicating its potential role as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Properties |

|---|---|---|---|

| 1-Propene-1-sulfonic acid, 3-hydroxy | Moderate | Induces apoptosis | Hydroxyl and sulfonic acid groups |

| 1-Hydroxyprop-2-ene-3-sulfonic acid | High | Low | Enhanced solubility |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-hydroxy-1-propanesulfonic acid in laboratory settings?

- Methodology : The synthesis typically involves sulfonation of 3-hydroxypropene under controlled acidic conditions. Key parameters include temperature (maintained below 40°C to avoid side reactions), stoichiometric control of sulfonating agents (e.g., sulfuric acid), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to remove residual sulfuric acid and unreacted precursors .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Confirm purity via melting point analysis and NMR spectroscopy (e.g., ¹H NMR to verify sulfonic acid proton signals at δ 11-12 ppm) .

Q. How can researchers characterize the purity and stability of 3-hydroxy-1-propanesulfonic acid?

- Analytical Workflow :

- Purity : Use ion chromatography (IC) to quantify sulfonate content and detect inorganic sulfates.

- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via UV-Vis spectroscopy (λ = 210–230 nm for sulfonic acid absorption) .

- Structural Confirmation : Employ FTIR to identify characteristic S=O stretching bands (~1040 cm⁻¹) and O-H stretching (~3400 cm⁻¹) .

Q. What safety protocols are essential when handling 3-hydroxy-1-propanesulfonic acid?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood due to potential aerosol formation.

- Store in airtight containers away from bases to avoid exothermic neutralization .

Advanced Research Questions

Q. How can conflicting NMR data for 3-hydroxy-1-propanesulfonic acid derivatives be resolved?

- Case Study : Discrepancies in chemical shifts (e.g., δ 3.5–4.0 ppm for CH₂ groups) may arise from solvent polarity or counterion effects (e.g., Na⁺ vs. H⁺).

- Resolution Strategy :

- Standardize solvent systems (e.g., D₂O with DSS internal reference).

- Compare with deuterated analogs (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid-d₆ sodium salt) to isolate environmental effects .

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .

Q. What experimental designs optimize the interaction of 3-hydroxy-1-propanesulfonic acid with biomolecules?

- Binding Studies :

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) for interactions with proteins (e.g., lysozyme).

- Fluorescence Quenching : Track tryptophan residue changes upon sulfonic acid binding .

Q. How do PFAS derivatives of 3-hydroxy-1-propanesulfonic acid influence environmental persistence studies?

- Advanced Analysis :

- Synthesize perfluoroalkyl derivatives (e.g., 3-[methyl[(perfluoroalkyl)sulfonyl]amino]-1-propanesulfonic acid) and assess hydrolysis rates via LC-MS/MS.

- Compare degradation pathways under UV irradiation vs. microbial action .

- Data Interpretation : Note that fluorinated chains reduce hydrolysis rates by 10–100× compared to non-fluorinated analogs, complicating remediation strategies .

Contradiction Analysis and Mitigation

Q. Why do stability studies report varying degradation products for 3-hydroxy-1-propanesulfonic acid?

- Root Cause : Degradation pathways depend on experimental conditions. Acidic conditions favor sulfone formation, while alkaline conditions yield sulfite derivatives.

- Mitigation :

- Standardize pH and temperature in stability protocols.

- Use high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., γ-sultone vs. sulfone) .

Q. How can researchers address discrepancies in sulfonic acid quantification across analytical platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.